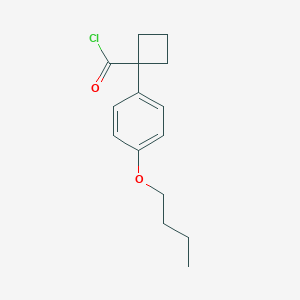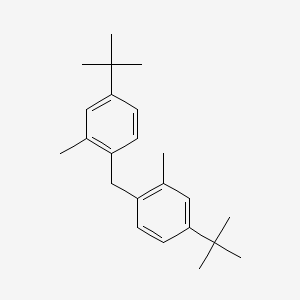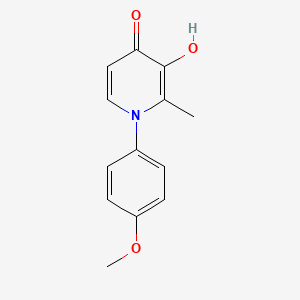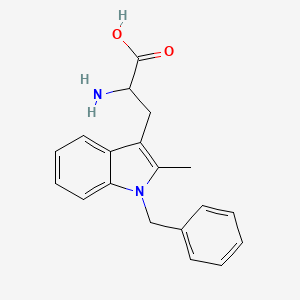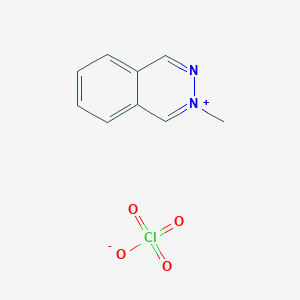
2-Methylphthalazin-2-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylphthalazin-2-ium perchlorate is a chemical compound with the molecular formula C9H9N2ClO4 It is a perchlorate salt of 2-methylphthalazin-2-ium, which is a derivative of phthalazine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylphthalazin-2-ium perchlorate typically involves the reaction of 2-methylphthalazine with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired perchlorate salt. The general reaction can be represented as follows:
[ \text{C}_9\text{H}_9\text{N}_2 + \text{HClO}_4 \rightarrow \text{C}_9\text{H}_9\text{N}_2\text{ClO}_4 ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would require careful handling of perchloric acid due to its highly reactive and potentially hazardous nature. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylphthalazin-2-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce lower oxidation state compounds.
Aplicaciones Científicas De Investigación
2-Methylphthalazin-2-ium perchlorate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-methylphthalazin-2-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Altering Cellular Processes: Affecting processes such as cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Phthalazine: The parent compound of 2-methylphthalazin-2-ium, with similar structural features but different chemical properties.
2-Methylphthalazine: A closely related compound with a similar structure but without the perchlorate group.
Other Phthalazin-2-ium Salts: Compounds with different counterions but similar core structures.
Uniqueness
2-Methylphthalazin-2-ium perchlorate is unique due to the presence of the perchlorate group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications and research studies.
Propiedades
Número CAS |
63858-87-7 |
|---|---|
Fórmula molecular |
C9H9ClN2O4 |
Peso molecular |
244.63 g/mol |
Nombre IUPAC |
2-methylphthalazin-2-ium;perchlorate |
InChI |
InChI=1S/C9H9N2.ClHO4/c1-11-7-9-5-3-2-4-8(9)6-10-11;2-1(3,4)5/h2-7H,1H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
KWPAKVOXPJBAQR-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=CC2=CC=CC=C2C=N1.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


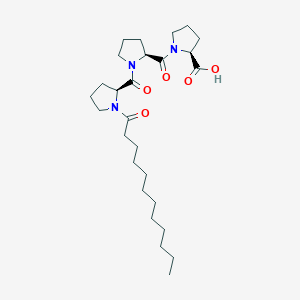
![2-Butyl-2,3-dihydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-5,8-dione](/img/structure/B14495135.png)
![5-{[4-(Dimethylamino)phenyl]sulfanyl}pyridin-2-amine](/img/structure/B14495156.png)
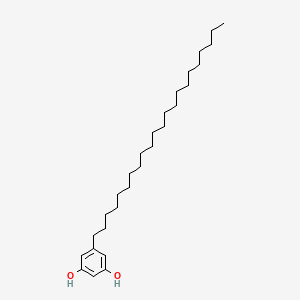
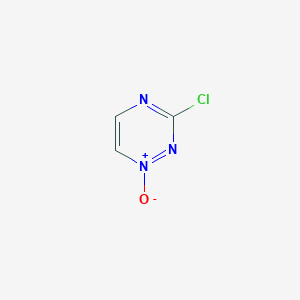
![4-[(Z)-(4-Methoxyphenyl)-ONN-azoxy]phenyl 3-chloropropanoate](/img/structure/B14495186.png)
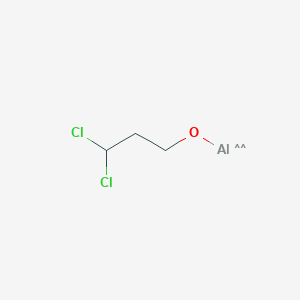
![(1,2,5-Oxadiazole-3,4-diyl)bis[(4-bromophenyl)methanone]](/img/structure/B14495195.png)

